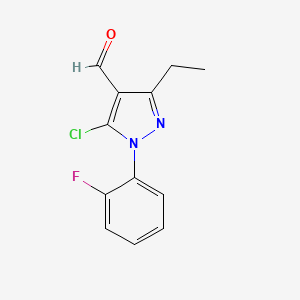

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Description

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative characterized by a chloro group at position 5, an ethyl group at position 3, and a 2-fluorophenyl group at position 1 of the pyrazole ring. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or coordinating metal complexes.

Properties

IUPAC Name |

5-chloro-3-ethyl-1-(2-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O/c1-2-10-8(7-17)12(13)16(15-10)11-6-4-3-5-9(11)14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFKSWYRBCKQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Vilsmeier-Haack reaction is the most widely employed method for introducing the aldehyde group at the pyrazole 4-position. This involves treating a preformed pyrazole derivative with a Vilsmeier reagent (generated from DMF and a chlorinating agent).

Key Steps :

-

Synthesis of 1-(2-fluorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one :

-

Formylation via Vilsmeier-Haack Reaction :

Advantages :

Alternative Chlorination Strategies

Post-Formylation Chlorination

In cases where the pyrazole lacks a pre-existing chlorine atom, electrophilic chlorination can be performed using Cl2 or SO2Cl2.

Procedure :

-

React 3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde with sulfuryl chloride (SO2Cl2) in dichloromethane.

-

Conditions : 0°C to room temperature, 2–4 hours, yield 60–70%.

Limitations :

In Situ Chlorination During Pyrazole Formation

Chlorine can be introduced during cyclization by using N-chlorosuccinimide (NCS) or Cl2 gas.

Example :

-

Cyclocondensation of 2-fluorophenylhydrazine with 4-chloro-3-oxopentanenitrile in the presence of NCS yields 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Comparative Analysis of Methods

Key Findings :

-

The BTC-DMF system offers superior safety and yield compared to traditional POCl3.

-

In situ chlorination reduces steps but requires stringent control to avoid over-chlorination.

Optimization and Scale-Up Challenges

Solvent and Catalyst Effects

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, analgesic, and antimicrobial agents.

Biological Studies: The compound is employed in biological assays to study its effects on various biological targets and pathways.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the chloro, ethyl, and fluorophenyl groups can influence its binding affinity and selectivity towards these targets. The carbaldehyde group may also participate in covalent interactions with nucleophilic residues in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations :

Ethyl vs. Methyl Groups: The ethyl group at position 3 increases lipophilicity compared to methyl analogs (e.g., 5-chloro-3-methyl-1-phenyl), which may enhance membrane permeability in biological systems .

Functional Group Influence :

- The aldehyde group at position 4 enables condensation reactions to form Schiff bases, a feature exploited in antifungal agents (e.g., furan/pyridine-substituted derivatives in ) .

- Trifluoromethyl groups (e.g., in ) impart high electronegativity and metabolic stability, contrasting with the ethyl group’s bulkier but less electronegative profile .

Biological Activity

5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole core, characterized by a five-membered heterocyclic ring containing two nitrogen atoms, and possesses several functional groups that contribute to its reactivity and biological properties.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis of this compound can be achieved through various methods, including the use of continuous flow reactors in industrial settings to optimize yield and purity. Purification techniques such as recrystallization or chromatography are typically employed to ensure high-quality final products.

Biological Activity

Research has indicated that compounds within the pyrazole family, including this compound, exhibit a wide range of biological activities:

1. Antimicrobial Activity

- Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds similar in structure to this compound have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics .

2. Anti-inflammatory Properties

- Pyrazole derivatives are recognized for their anti-inflammatory effects. A review highlighted that certain pyrazole compounds exhibit inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6), showing potential for treating inflammatory conditions .

3. Antitumor Activity

- There is emerging evidence suggesting that pyrazole derivatives may act as antitumor agents. Compounds with similar structures have been noted for their ability to inhibit tumor growth in various cancer cell lines, indicating a promising avenue for cancer therapy .

4. Other Biological Activities

- Additional studies have reported antiviral and anti-parasitic activities associated with pyrazole compounds, further expanding their therapeutic potential .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 5-Chloro-3-methyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Methyl group instead of ethyl at the 3-position | Altered reactivity impacting antimicrobial properties |

| 3-Ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Lacks the chloro group at the 5-position | Potentially different reactivity due to lack of halogen |

| 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Lacks the ethyl group at the 3-position | Changes in solubility and biological activity |

The unique combination of substituents in this compound significantly influences its chemical behavior and potential applications compared to these similar compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that modifications in the structure could enhance their efficacy against specific pathogens .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of pyrazole derivatives demonstrated that some compounds could reduce edema in animal models effectively. The study compared these effects with standard anti-inflammatory drugs like indomethacin, highlighting the potential for developing new treatments based on pyrazole scaffolds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-ethyl-1-(2-fluorophenyl)-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF. Subsequent chlorination at the 5-position is achieved with Cl₂ or SOCl₂ under controlled conditions. Nucleophilic substitution reactions (e.g., with phenols) may follow to introduce additional functional groups .

- Key Reagents : POCl₃, DMF, SOCl₂, and K₂CO₃ for base-mediated substitutions.

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ ~9.8 ppm, fluorophenyl aromatic signals).

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles to confirm regiochemistry .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₂H₁₁ClFN₂O; expected MW: 265.68 g/mol).

Q. What are the typical chemical reactions of this pyrazole-4-carbaldehyde derivative?

- Methodological Answer :

- Oxidation : The aldehyde group can be oxidized to carboxylic acid using KMnO₄ in acidic media .

- Reduction : NaBH₄ in methanol reduces the aldehyde to a primary alcohol.

- Nucleophilic Substitution : The chloro group at C5 reacts with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) to form substituted derivatives .

Advanced Research Questions

Q. How do substituents (e.g., 2-fluorophenyl, ethyl, chloro) influence reactivity and biological activity?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2-fluorophenyl group enhances electrophilicity at C4, facilitating nucleophilic attacks. The chloro group at C5 stabilizes intermediates via resonance.

- Biological Impact : Fluorine improves bioavailability and target binding (e.g., enzyme active sites), while ethyl at C3 modulates lipophilicity. Comparative studies with methyl/trifluoromethyl analogs show altered antimicrobial potency .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer :

- Assay Standardization : Variations in MIC (Minimum Inhibitory Concentration) values may arise from differences in bacterial strains or cell lines. Validate assays using reference compounds (e.g., ciprofloxacin for bacteria).

- Target Specificity : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 (anti-inflammatory) vs. bacterial DNA gyrase (antimicrobial) .

Q. What challenges arise in crystallographic analysis of halogen-substituted pyrazoles?

- Methodological Answer :

- Disorder Handling : Fluorine/chlorine atoms may exhibit positional disorder; refine using SHELXL’s PART and SUMP instructions.

- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands. High-resolution data (d < 0.8 Å) improves accuracy .

Q. How can structure-activity relationship (SAR) studies guide rational design of derivatives?

- Methodological Answer :

- Substitution Patterns : Replace the 2-fluorophenyl group with 4-fluorophenyl to assess steric effects on receptor binding.

- Bioisosteric Replacements : Substitute the aldehyde with a hydroxamic acid group to enhance metal-binding capacity (e.g., for protease inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.